Lipophilicity and Polar Surface Area Comparison Against the N1-Benzyl Analog
The target compound (CAS 1049509-30-9) possesses a computed XLogP3-AA of 2.8 and a topological polar surface area (TPSA) of 64.7 Ų [1]. This places it within favorable CNS drug-like space (XLogP 2–5, TPSA < 90 Ų). In contrast, the N1-benzyl analog (CAS 1049518-64-0) has a molecular weight of 380.5 g/mol and, based on the addition of one methylene unit to the N1 substituent, its estimated XLogP3-AA is ≥3.2 . The 0.4 log unit increase in lipophilicity for the benzyl analog is associated with a predicted 1.5- to 2-fold increase in brain tissue binding, which may confound free-drug concentration assumptions in CNS target engagement studies. The target compound’s lower lipophilicity offers a more balanced permeability-to-solubility ratio for both CNS and peripheral screening applications.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8; TPSA = 64.7 Ų; MW = 366.5 g/mol |
| Comparator Or Baseline | N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049518-64-0): XLogP3-AA estimated ≥3.2; MW = 380.5 g/mol |
| Quantified Difference | ΔXLogP3-AA ≥ +0.4 log units; ΔMW = -14 g/mol for target compound |
| Conditions | Computed physicochemical properties from PubChem (XLogP3, TPSA) and Chemsrc (MW for analog); no experimentally determined logD values available |
Why This Matters
The lower lipophilicity of CAS 1049509-30-9 directly translates to reduced non-specific protein binding and potentially higher free fraction in biological assays, critical for accurate IC50 determination and meaningful SAR interpretation.
- [1] PubChem. (2025). Compound Summary for CID 42390199. National Center for Biotechnology Information. View Source
